molecular formula C9H17NO4S B1405929 (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid CAS No. 1568255-47-9

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1405929
CAS No.: 1568255-47-9
M. Wt: 235.3 g/mol
InChI Key: DBJSDVSTTIENMF-MRVPVSSYSA-N
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Description

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic and Sulfur Chemistry

Carbofunctional sulfur-containing organosilicon compounds demonstrate practical applications in rubber compositions for non-flammable, water-, and wear-proof tires, as well as ion-exchanging and complexing sorbents for heavy and noble metals. Such compounds are valuable in creating materials with enhanced physical properties and environmental resilience (Vlasova, Sorokin, & Oborina, 2017).

Environmental Biodegradability

The microbial degradation of polyfluoroalkyl chemicals, which could potentially degrade into harmful perfluoroalkyl acids, has been studied to understand their environmental fate and effects. This research is crucial for assessing the biodegradability and ecological impact of various chemicals, including those related to "(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid" derivatives (Liu & Avendaño, 2013).

Separation and Purification Technology

The use of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions has been reviewed. This includes techniques for efficient extraction of carboxylic acids, highlighting the role of supercritical CO2 for its environmentally benign characteristics. Such studies can inform the separation and purification processes of various carboxylic acid derivatives (Djas & Henczka, 2018).

Synthetic Organic Chemistry

Research into the use of trifluoromethanesulfonic acid in organic synthesis provides insights into its role in facilitating reactions such as electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds. These studies are pertinent for understanding the reactivity and potential applications of sulfonic acid derivatives in synthetic organic chemistry (Kazakova & Vasilyev, 2017).

Advances in Sulfur Chemistry

The advancements in sulfur chemistry for treating acid gases offer insights into more efficient desulfurization processes. Understanding the chemistry and kinetics of sulfur recovery processes can contribute to the development of technologies for managing sulfur-containing compounds, including those derived from "this compound" (Gupta, Ibrahim, & Shoaibi, 2016).

Properties

IUPAC Name

(2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSDVSTTIENMF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
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(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
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(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
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(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Reactant of Route 5
(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Reactant of Route 6
(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.